molecular formula C13H9Cl2NO4 B5616067 2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime

2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime

Cat. No. B5616067
M. Wt: 314.12 g/mol
InChI Key: VMQAQWBPGLEEDH-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furfural derivatives like 2-furaldehyde oximes involves starting materials such as furfural and oxammonium hydrochloride. Studies have optimized conditions to achieve high purity and yield, underlining the importance of controlling factors such as pH, reaction temperature, and reagent ratio for efficient synthesis (Li Man-zhen, 2012).

Molecular Structure Analysis

The molecular structure of 2-furaldehyde and its derivatives has been thoroughly investigated, including gas-phase basicity and preferred protonation sites. Computational and experimental approaches provide insights into their structural characteristics, emphasizing the aldehydic oxygen atom's role in chemical behavior (A. Ricci et al., 2012).

Chemical Reactions and Properties

Furfural and its derivatives participate in various chemical reactions, including photochemical reactions leading to the synthesis of oxetanes and other compounds. Such studies highlight the reactivity of furfural derivatives under different conditions and their potential to form novel compounds (S. Toki et al., 1965).

Physical Properties Analysis

Investigations into the physical properties of 2-furaldehyde derivatives reveal significant findings on their gas-phase basicity, proton affinity, and stability, offering valuable information for understanding their behavior in various chemical environments (A. Ricci et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-furaldehyde derivatives are closely linked to their molecular structure, influencing their reactivity and interactions. Studies on oxime derivatives, for example, discuss mechanisms involving electron transfer and hydrogen atom abstraction, shedding light on the pathways leading to the formation of aldehydes and nitriles under specific conditions (H. J. D. de Lijser et al., 2006).

Mechanism of Action

The Beckmann rearrangement is a common reaction of oximes that can result in either amides or nitriles, depending on the starting material .

Safety and Hazards

Furfural has a flash point of 62 °C and explosive limits of 2.1–19.3% . The lethal dose or concentration (LD, LC) values are 300–500 mg/kg (oral, mice), 370 ppm (dog, 6 hr), 175 ppm (rat, 6 hr), and 1037 ppm (rat, 1 hr) .

Future Directions

Furfural is one of the oldest organic chemicals available readily purified from natural precursors . It is derived from dried biomass and is used in addition to ethanol, acetic acid, and sugar . The use of furan platform chemicals (FPCs) directly available from biomass (like furfural) is expected to increase as the chemical industry switches from traditional resources such as crude oil to biomass .

properties

IUPAC Name

[(E)-furan-2-ylmethylideneamino] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4/c14-9-3-4-12(11(15)6-9)19-8-13(17)20-16-7-10-2-1-5-18-10/h1-7H,8H2/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQAQWBPGLEEDH-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.